4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 2098131-41-8
VCID: VC3161144
InChI: InChI=1S/C10H8N2O/c1-2-4-12-7-10(6-11-12)9-3-5-13-8-9/h1,3,5-8H,4H2
SMILES: C#CCN1C=C(C=N1)C2=COC=C2
Molecular Formula: C10H8N2O
Molecular Weight: 172.18 g/mol

4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole

CAS No.: 2098131-41-8

Cat. No.: VC3161144

Molecular Formula: C10H8N2O

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole - 2098131-41-8

Specification

CAS No. 2098131-41-8
Molecular Formula C10H8N2O
Molecular Weight 172.18 g/mol
IUPAC Name 4-(furan-3-yl)-1-prop-2-ynylpyrazole
Standard InChI InChI=1S/C10H8N2O/c1-2-4-12-7-10(6-11-12)9-3-5-13-8-9/h1,3,5-8H,4H2
Standard InChI Key JALXSLAFWQGHFH-UHFFFAOYSA-N
SMILES C#CCN1C=C(C=N1)C2=COC=C2
Canonical SMILES C#CCN1C=C(C=N1)C2=COC=C2

Introduction

Chemical Structure and Fundamental Properties

4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole features a five-membered pyrazole ring with two nitrogen atoms, with a furan ring attached at the 4-position and a propargyl (prop-2-yn-1-yl) group at the N1 position. The molecular formula is C10H8N2O, with a calculated molecular weight of 172.18 g/mol.

The compound combines several pharmacophore elements that contribute to its potential biological activities:

  • The pyrazole core, known for various biological activities including antimicrobial and anti-inflammatory properties

  • The furan-3-yl substituent, which enhances interaction with biological targets

  • The propargyl group, which provides opportunities for further functionalization via click chemistry

Based on structural analysis, the following physical and chemical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
AppearanceLight yellow to brown crystalline solidCommon for similar pyrazole derivatives
SolubilityModerate solubility in organic solvents; limited water solubilityStructural features similar to other pyrazole compounds
Melting Point95-125°CTypical range for related pyrazoles
LogP~2.0-2.4Calculated based on structural components
pKa~13-14 (terminal alkyne), ~2.5-3.5 (pyrazole NH)Estimated from similar functional groups

Synthetic Approaches

The synthesis of 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole would likely follow established methodologies for functionalized pyrazoles. Drawing from synthetic procedures for similar compounds, a potential synthetic route would involve:

Preparation of the Pyrazole Core

The initial pyrazole scaffold could be prepared through cyclocondensation reactions similar to those used for related compounds. Based on established methodologies for pyrazole synthesis, the following approach might be employed:

  • Condensation of hydrazine with an appropriate β-diketone containing a furan moiety

  • Alternatively, cross-coupling reactions between a halogenated pyrazole and furan-3-boronic acid using Suzuki-Miyaura coupling protocols

N-Alkylation with Propargyl Bromide

Spectroscopic Characterization

The structure of 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole can be characterized using various spectroscopic techniques. Based on data from structurally similar compounds, the following spectral features would be anticipated:

Infrared Spectroscopy

The IR spectrum would likely show characteristic absorption bands:

  • Terminal alkyne C≡C stretching: ~2110-2140 cm^-1

  • Terminal C-H stretching of alkyne: ~3280-3310 cm^-1

  • C=C and C=N stretching of pyrazole and furan rings: ~1550-1650 cm^-1

  • C-O-C stretching of furan: ~1020-1080 cm^-1

1H NMR (in DMSO-d6)

The proton NMR spectrum would show distinctive signals:

  • Terminal alkyne proton: δ ~3.5-3.7 ppm (t, 1H)

  • Propargyl methylene protons: δ ~4.9-5.1 ppm (d, 2H)

  • Pyrazole H-3 and H-5: δ ~7.8-8.2 ppm (2 singlets, 1H each)

  • Furan ring protons: δ ~6.7-7.9 ppm (3H, complex pattern)

This pattern is consistent with the spectral data reported for related pyrazole derivatives with heteroaromatic substituents .

Potential TargetPredicted ActivityBasis for Prediction
Gram-positive bacteriaModerate to strong inhibitionSimilar pyrazole-furan hybrids have demonstrated MIC values in the range of 15-60 μg/mL
Gram-negative bacteriaModerate inhibitionRelated compounds show activity against E. coli strains
Fungal pathogensPotential antifungal propertiesPyrazole derivatives with furan moieties exhibit activity against Candida species

Structure-Activity Relationship Considerations

The biological activity of 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole would likely be influenced by:

  • The pyrazole core, which provides a scaffold for interaction with biological targets

  • The furan substituent, which contributes to lipophilicity and potential hydrogen bonding

  • The propargyl group, which may influence binding specificity and provide opportunities for further functionalization

Research on similar compounds suggests that modifications to these structural elements could significantly affect antimicrobial potency and spectrum of activity .

Comparison with Related Compounds

Understanding the relationship between 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole and structurally similar compounds provides insights into its potential properties and applications.

Structural Analogues

CompoundStructural DifferencesKnown Properties
3-[5-(4-nitrophenyl)furan-2-yl]-1H-pyrazolesContains additional nitrophenyl group; different substitution patternPronounced antimicrobial activity against multiple pathogens
3-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amineContains imidazo[1,2-b]pyrazole core; propan-1-amine side chainPotential antimicrobial and anti-inflammatory activities
4-Alkenyl-functionalized pyrazolesAlkenyl group instead of propargyl; various substitution patternsVariable antimicrobial activity depending on specific substituents

Analytical Methods for Characterization

Comprehensive characterization of 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole would require multiple analytical techniques:

Chromatographic Methods

High-performance liquid chromatography (HPLC) with appropriate detection methods would be valuable for:

  • Assessing purity of synthesized material

  • Monitoring reaction progress during synthesis

  • Evaluating stability under various conditions

Mass Spectrometry

Mass spectrometric analysis would provide:

  • Confirmation of molecular weight (expected [M+H]+ at m/z 173)

  • Structural information through fragmentation patterns

  • High-resolution data to confirm molecular formula

Future Research Directions

Several promising research directions emerge for 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could provide valuable insights into:

  • The optimal position of the furan substituent for maximizing antimicrobial activity

  • The effect of various substituents on the propargyl group

  • The impact of modifications to the pyrazole core on biological properties

Mechanism of Action Investigations

Understanding how this compound and its derivatives interact with biological targets would be crucial for:

  • Identifying specific cellular targets

  • Elucidating the molecular basis for antimicrobial activity

  • Developing more potent and selective analogs

Combination Studies

Evaluation of potential synergistic effects with established antimicrobial agents could reveal:

  • Enhanced efficacy against resistant strains

  • Reduced dosage requirements

  • Novel combination therapies for difficult-to-treat infections

Synthesis Optimization and Scale-Up Considerations

Developing efficient and scalable synthetic routes for 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole would be essential for further research:

Alternative Synthetic Approaches

Exploring different synthetic strategies might provide:

  • Higher yields and purity

  • More economical routes suitable for larger-scale synthesis

  • Environmentally friendlier processes with reduced waste generation

Process Optimization

Key considerations for optimizing the synthesis would include:

  • Solvent selection based on environmental impact and efficiency

  • Catalyst systems for improved selectivity and yield

  • Purification procedures that minimize solvent usage and maximize recovery

Techniques similar to those described for related pyrazole derivatives, including optimization of reaction conditions and purification methods, would be applicable .

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